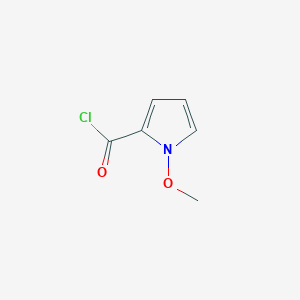![molecular formula C24H34O3Si B14178274 tert-Butyl{[(2R)-5-(1,3-dioxolan-2-yl)pentan-2-yl]oxy}diphenylsilane CAS No. 918328-66-2](/img/structure/B14178274.png)
tert-Butyl{[(2R)-5-(1,3-dioxolan-2-yl)pentan-2-yl]oxy}diphenylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl{[(2R)-5-(1,3-dioxolan-2-yl)pentan-2-yl]oxy}diphenylsilane is a complex organic compound that features a tert-butyl group, a dioxolane ring, and a diphenylsilane moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl{[(2R)-5-(1,3-dioxolan-2-yl)pentan-2-yl]oxy}diphenylsilane typically involves multiple steps. One common method includes the reaction of a suitable precursor with tert-butyl diphenylsilanol under specific conditions. The reaction often requires the use of catalysts and solvents to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The process may include purification steps such as distillation or chromatography to isolate the final product. Industrial methods aim to maximize yield while minimizing waste and environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl{[(2R)-5-(1,3-dioxolan-2-yl)pentan-2-yl]oxy}diphenylsilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Aplicaciones Científicas De Investigación
tert-Butyl{[(2R)-5-(1,3-dioxolan-2-yl)pentan-2-yl]oxy}diphenylsilane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structural properties.
Medicine: Research into potential pharmaceutical applications is ongoing, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism by which tert-Butyl{[(2R)-5-(1,3-dioxolan-2-yl)pentan-2-yl]oxy}diphenylsilane exerts its effects involves interactions with molecular targets and pathways within cells. The compound’s unique structure allows it to interact with specific enzymes and receptors, influencing various biochemical processes. These interactions can lead to changes in cellular function and behavior .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other silane derivatives with tert-butyl and diphenyl groups, such as tert-Butyl{[(2S)-5-(1,3-dioxolan-2-yl)pentan-2-yl]oxy}diphenylsilane and tert-Butyl{[(2R)-5-(1,3-dioxolan-2-yl)pentan-2-yl]oxy}diphenylsilane .
Uniqueness
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring precise molecular interactions and stability .
Propiedades
Número CAS |
918328-66-2 |
|---|---|
Fórmula molecular |
C24H34O3Si |
Peso molecular |
398.6 g/mol |
Nombre IUPAC |
tert-butyl-[(2R)-5-(1,3-dioxolan-2-yl)pentan-2-yl]oxy-diphenylsilane |
InChI |
InChI=1S/C24H34O3Si/c1-20(12-11-17-23-25-18-19-26-23)27-28(24(2,3)4,21-13-7-5-8-14-21)22-15-9-6-10-16-22/h5-10,13-16,20,23H,11-12,17-19H2,1-4H3/t20-/m1/s1 |
Clave InChI |
CZAZGVRDUMTLLK-HXUWFJFHSA-N |
SMILES isomérico |
C[C@H](CCCC1OCCO1)O[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C |
SMILES canónico |
CC(CCCC1OCCO1)O[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



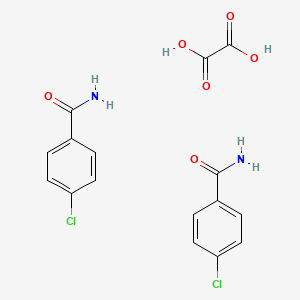
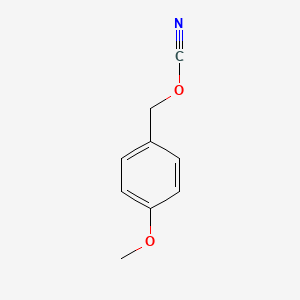
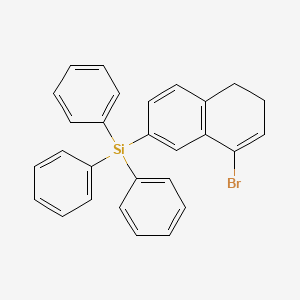

![2-[(4-Methylbenzene-1-sulfonyl)amino]octyl acetate](/img/structure/B14178221.png)

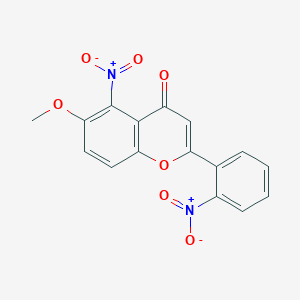
![[1-Propyl-5-(thiophen-2-yl)-1H-pyrrol-2-yl]ethene-1,1,2-tricarbonitrile](/img/structure/B14178230.png)
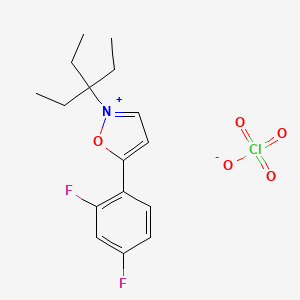
![2,6-DI-Tert-butyl-4-{3-[(2-chloroethyl)sulfanyl]propyl}phenol](/img/structure/B14178242.png)
![3,4,5-Tris[(2-bromo-2-methylpropanoyl)oxy]benzoic acid](/img/structure/B14178243.png)
